molecular formula C9H13NO B13146609 1-(Piperidin-2-yl)but-3-yn-1-one

1-(Piperidin-2-yl)but-3-yn-1-one

Cat. No.: B13146609
M. Wt: 151.21 g/mol
InChI Key: RLAOOEGSZFXYQT-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)but-3-yn-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one can be achieved through several methods. One common approach involves the alkylation of piperidine with propargyl bromide, followed by oxidation to introduce the carbonyl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-2-yl)but-3-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)but-3-yn-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-2-yl)but-3-yn-1-one is unique due to its specific structural features, including the presence of a piperidine ring and an alkyne group.

Biological Activity

1-(Piperidin-2-yl)but-3-yn-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a butynone moiety. The synthesis typically involves the reaction of piperidine derivatives with acetylenic compounds, which can be achieved through various methods including Sonogashira coupling or other cross-coupling techniques.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have demonstrated that piperidine derivatives show activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida species. In vitro tests showed promising results with MIC values comparable to existing antifungal agents .

Anticancer Potential

This compound has been investigated for its cytotoxic effects on various cancer cell lines:

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death .
  • Case Studies : In a specific study involving MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AntibacterialEscherichia coli0.0039 - 0.025 mg/mL
AntifungalCandida auris0.24 - 0.97 μg/mL
AnticancerMDA-MB-231 (breast cancer)Low micromolar range

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.
  • Apoptosis Induction : Activation of apoptotic pathways via caspase activation contributes to its anticancer properties.
  • Membrane Disruption : For antifungal activity, disruption of fungal cell membranes appears to be a significant mechanism .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-piperidin-2-ylbut-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,8,10H,3-7H2

InChI Key

RLAOOEGSZFXYQT-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1CCCCN1

Origin of Product

United States

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